molecular formula C9H7F3INO B1303254 N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide CAS No. 97760-98-0

N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1303254
CAS No.: 97760-98-0
M. Wt: 329.06 g/mol
InChI Key: DLROSNQUSLJYBU-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C9H7F3INO and its molecular weight is 329.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Vibrational and Computational Analysis

A study by Aayisha et al. (2019) focused on the conformational, structural, and electronic properties of N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide. Using potential energy surface analysis and various spectroscopic techniques, the research provides insights into the molecule's structural and electrical characteristics, including molecular orbital energies and electronic properties (Aayisha et al., 2019).

2. Pesticidal Properties

Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include variants of this compound, highlights their potential as pesticides. Olszewska et al. (2008) characterized these compounds using X-ray powder diffraction, suggesting their applicability in pest control (Olszewska et al., 2008).

3. Interaction with Polar Liquids

Bharathy et al. (2021) investigated the interaction of N-[4-(Ethylsulfamoyl)phenyl]acetamide, a related compound, with polar liquids. Their study, employing various computational techniques, explored the structural, electron behavior, and biological properties of the molecule in different solvent phases (Bharathy et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it might interact with a specific biological target to exert its effect .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. For example, iodo compounds can sometimes be hazardous due to their potential to generate toxic iodine vapor .

Future Directions

The future directions for a compound like “N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide” could involve further studies to elucidate its properties, potential uses, and safety profile .

Properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLROSNQUSLJYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377679
Record name N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97760-98-0
Record name N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97760-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97760-98-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.